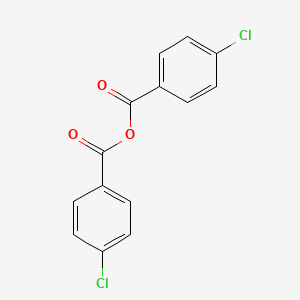

4-Chlorobenzoic anhydride

説明

Historical Context of Carboxylic Anhydride (B1165640) Chemistry

The synthesis of carboxylic anhydrides dates back to 1852, when French chemist Charles Frédéric Gerhardt first prepared acetic anhydride. wikipedia.org Early methods for preparing anhydrides involved the dehydration of carboxylic acids at very high temperatures or the use of dehydrating agents. chemistrysteps.com Over time, more practical laboratory methods were developed, such as the reaction of an acid chloride with a carboxylate salt. chemistrysteps.com The development of various synthetic strategies for both symmetrical and mixed anhydrides has been a continuous area of research, employing reagents like phosgene, thionyl chloride, and various modern coupling agents. researchgate.net More recent advancements include electrochemical methods that offer a more sustainable approach to anhydride synthesis by avoiding harsh dehydrating agents. chemistryviews.org

Significance of Halogenated Aromatic Anhydrides in Organic Synthesis

Halogenated organic compounds are crucial in various sectors, including pharmaceuticals, polymers, and agriculture. mt.comnoaa.govunacademy.com The introduction of a halogen atom into an aromatic ring can significantly influence the molecule's reactivity and properties. masterorganicchemistry.com Halogenated aromatic anhydrides, such as 4-Chlorobenzoic anhydride, serve as important intermediates in the synthesis of more complex molecules. The presence of the chlorine atom, an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbons, making the anhydride a more reactive acylating agent compared to its non-halogenated counterpart. This increased reactivity is advantageous in various organic transformations.

Research Landscape and Objectives for this compound Investigations

Research involving this compound primarily focuses on its utility as a reagent in organic synthesis. smolecule.com Investigations often aim to develop new synthetic methodologies where this anhydride acts as an efficient acylating agent for producing esters, amides, and other derivatives. smolecule.comjst.go.jpnih.govresearchgate.net Studies also explore its role in the synthesis of fine chemicals, dyes, and pharmaceutical intermediates. smolecule.comchembk.com A key objective in many studies is to optimize reaction conditions to achieve high yields and selectivity in the acylation of various nucleophiles. jst.go.jpnih.govresearchgate.net Furthermore, research has been conducted on the synthesis of mixed anhydrides containing the 4-chlorobenzoyl group to modulate reactivity and selectivity in esterification reactions. benthamdirect.comresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

(4-chlorobenzoyl) 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUSAETYTBNPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229489 | |

| Record name | Bis(4-chlorobenzoic) anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790-41-0 | |

| Record name | Benzoic acid, 4-chloro-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-chlorobenzoic) anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000790410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-chlorobenzoic) anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chlorobenzoic) anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobenzoic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV5DQN38UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Chlorobenzoic Anhydride

Dehydration-Based Synthesis Pathways

The formation of 4-Chlorobenzoic anhydride (B1165640) can be achieved through the removal of a water molecule from two molecules of 4-Chlorobenzoic acid. This can be accomplished directly or with the aid of activating agents.

Direct Dehydration of 4-Chlorobenzoic Acid

Direct thermal dehydration of carboxylic acids to form anhydrides often requires high temperatures and can be an equilibrium process. sciencemadness.org For aromatic acids like 4-Chlorobenzoic acid, heating in the presence of a catalytic amount of a pre-cyclic diacid can facilitate the reaction by driving off water. sciencemadness.org Another common method involves reacting the carboxylic acid with a dehydrating agent like acetic anhydride. sciencemadness.org This equilibrium reaction is driven forward by the removal of the volatile acetic acid byproduct. sciencemadness.org

Activated Dehydration Systems

To circumvent the often harsh conditions of direct dehydration, various reagents can be used to activate the carboxylic acid, facilitating anhydride formation under milder conditions. acs.org These methods typically involve the in-situ formation of a more reactive intermediate. Common dehydrating agents and systems include:

Thionyl chloride (SOCl₂) : This reagent can convert carboxylic acids into their corresponding acid chlorides, which are highly reactive towards carboxylates. acs.orglibretexts.org

Phosphorus pentoxide (P₂O₅) : A powerful dehydrating agent that can be used for the synthesis of anhydrides from carboxylic acids. acs.orgnih.gov

Dicyclohexylcarbodiimide (B1669883) (DCC) : DCC is a widely used coupling agent in organic synthesis, including the formation of amides and esters. libretexts.org It activates the carboxylic acid to form a reactive O-acylisourea intermediate, which can then react with another molecule of the carboxylic acid to form the anhydride. acs.orglibretexts.orgnih.gov

Other Reagents : Other systems like oxalyl chloride, triphosgene (B27547), and trichloroisocyanuric acid combined with triphenylphosphine (B44618) have also been employed for the dehydration of carboxylic acids to anhydrides. acs.orgnih.gov

Acyl Halide Coupling Strategies

A prevalent and efficient method for synthesizing both symmetrical and unsymmetrical anhydrides involves the reaction of an acyl halide with a carboxylate salt. acs.orgniscpr.res.in

Reaction of 4-Chlorobenzoyl Chloride with Carboxylate Salts

The reaction between 4-Chlorobenzoyl chloride and a carboxylate salt, such as the sodium or zinc salt of 4-Chlorobenzoic acid, readily produces 4-Chlorobenzoic anhydride. acs.orgniscpr.res.in The use of metal carboxylates like those of thallium, mercury, silver, or sodium is a common practice. niscpr.res.in Zinc carboxylates, which can be prepared from zinc oxide or carbonate and the corresponding carboxylic acid, have been shown to react with acid chlorides in aprotic solvents like toluene (B28343) to afford anhydrides in high yields. niscpr.res.in A specific procedure involves warming a mixture of p-chlorobenzoyl chloride and pyridine (B92270), followed by treatment with hydrochloric acid and ice, to yield p-Chlorobenzoic anhydride in high purity. orgsyn.org

Promoted Coupling Reactions Utilizing Phosphine (B1218219) Oxide/Oxaloyl Chloride Systems

A highly efficient method for synthesizing symmetric carboxylic anhydrides involves a catalytic system of triphenylphosphine oxide (TPPO) and oxalyl chloride ((COCl)₂). acs.orgnih.govacs.orgresearchgate.net This system generates a reactive intermediate, triphenylchlorophosphonium salt (Ph₃PCl₂), in situ. acs.orgacs.org This intermediate activates the carboxylic acid, which then undergoes nucleophilic attack by a carboxylate ion to form the anhydride. researchgate.net The reaction proceeds under mild and neutral conditions with high yields. acs.orgnih.govacs.org Research has shown that the reaction can be optimized by adjusting the ratio of TPPO to oxalyl chloride and the reaction time. acs.orgtmc.edu The absence of TPPO results in no anhydride formation, highlighting its crucial catalytic role. acs.orgresearchgate.net

Oxidative Approaches to this compound Synthesis

Oxidative methods provide an alternative route to anhydrides. A metal-free oxidative cross-coupling reaction has been developed for the synthesis of symmetrical and mixed anhydrides from aldehydes or benzylic alcohols. sci-hub.se This methodology involves the in-situ conversion of the aldehyde or alcohol into its corresponding acyl chloride, which then reacts with a carboxylic acid. sci-hub.se For instance, this compound has been synthesized from 4-chlorobenzaldehyde (B46862). sci-hub.se Another approach involves the photoinduced chlorocarboxylation of toluene using a chlorine dioxide radical, which can produce 2- and 4-chlorobenzoic acids that could potentially be converted to the anhydride. nih.gov

Research Findings on Synthetic Methodologies

| Method | Reagents | Key Features | Yield | Reference |

| Acyl Halide Coupling | p-Chlorobenzoyl chloride, Pyridine | Simple procedure, high purity product. | 96-98% | orgsyn.org |

| Acyl Halide Coupling | Zinc carboxylate, Carboxylic acid chloride | Aprotic conditions, high yields for symmetric and unsymmetric anhydrides. | High | niscpr.res.inresearchgate.net |

| Promoted Coupling | Triphenylphosphine oxide, Oxalyl chloride | Mild, neutral conditions, catalytic system. | High | acs.orgnih.govacs.orgresearchgate.net |

| Oxidative Cross-Coupling | Aldehyde/Benzylic alcohol, Trichloroisocyanuric acid, Carboxylic acid | Metal-free, in-situ acyl chloride formation. | 71% (from 4-chlorobenzaldehyde) | sci-hub.se |

Oxidative Cross-Coupling from Arylaldehydes with Nanoparticle Catalysis

The synthesis of symmetrical anhydrides from their corresponding aldehydes can be efficiently achieved using copper oxide (CuO) nanoparticles as a catalyst. researchgate.netorientjchem.org In this process, the arylaldehyde is oxidized, typically using an oxidant like tert-butyl hydroperoxide (TBHP), to form the anhydride. The use of CuO nanoparticles is crucial as their high surface area enhances catalytic activity, leading to higher yields and shorter reaction times compared to bulk materials. orientjchem.org

Another catalytic system for this transformation involves the use of a Bu4NI (tetrabutylammonium iodide) and a ferric salt co-catalyst system with TBHP as the oxidant. google.com This method provides good yields under relatively mild conditions. The reaction generally proceeds by heating the aldehyde in an organic solvent with the catalyst and oxidant.

Table 1: Nanoparticle-Catalyzed Synthesis of Anhydrides from Aldehydes

| Catalyst System | Starting Material | Oxidant | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuO Nanoparticles | Arylaldehyde | TBHP | Room Temp. - Reflux | Variable | Good |

| Bu4NI / Ferric Salt | Aldehyde (RCHO) | TBHP | 50 - 80 | 20 - 35 | High |

Synthesis from Activated Amide Precursors

An alternative route to symmetrical anhydrides utilizes activated amide precursors. This base-mediated approach offers a metal-free and often milder alternative to traditional methods. Symmetrical anhydrides can be synthesized in high yields from activated amides like N-benzoylsaccharins or N-Boc-protected benzamides. researchgate.netresearchgate.net The reaction proceeds through the cleavage of the C-N bond in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and one equivalent of water at room temperature. researchgate.net This method demonstrates broad substrate scope and is tolerant of halide substituents, making it suitable for the synthesis of this compound. researchgate.net

For instance, this compound has been synthesized from 2-(4-chlorobenzoyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, a type of activated amide, with a reported yield of 68%. researchgate.net

Table 2: Synthesis of this compound from Activated Amide

| Precursor | Reagents/Conditions | Yield (%) |

|---|---|---|

| 2-(4-Chlorobenzoyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | General base-mediated hydrolysis | 68 researchgate.net |

| N-(4-chlorobenzoyl)saccharin | DABCO, H₂O, DME, 25°C | High researchgate.net |

Multi-Step Preparations Involving Chlorination and Cyclization

Traditional multi-step syntheses remain a reliable method for producing this compound, typically by first preparing 4-chlorobenzoic acid and then converting it to the anhydride. A common pathway starts with p-chlorotoluene, which is oxidized to 4-chlorobenzoic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). quora.com

The subsequent conversion of 4-chlorobenzoic acid to its anhydride can be achieved through several dehydrative coupling methods. A highly effective, classical method involves two main steps:

Formation of the Acid Chloride : 4-chlorobenzoic acid is reacted with thionyl chloride (SOCl₂) to produce 4-chlorobenzoyl chloride. orgsyn.org

Formation of the Anhydride : The resulting 4-chlorobenzoyl chloride is then treated with pyridine. This reaction forms a pyridinium (B92312) complex, which subsequently reacts with another molecule of the acid (or its salt) to form the symmetrical anhydride. A well-documented procedure involves warming 4-chlorobenzoyl chloride with pyridine, followed by quenching with ice and hydrochloric acid, to yield this compound in high yields of 96–98%. orgsyn.org

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Operational Parameters

The choice of synthetic route for this compound depends on factors such as desired yield, operational simplicity, and the environmental impact of the reagents.

| Synthetic Route | Key Features | Advantages | Disadvantages |

| Oxidative Cross-Coupling | Direct conversion of 4-chlorobenzaldehyde using nanoparticle catalysts. | Fewer synthetic steps; potentially greener with recyclable catalysts. | May require specific nanoparticle synthesis; moderate to high temperatures can be necessary. |

| Activated Amide Precursors | Base-mediated, metal-free conversion at room temperature. | Mild reaction conditions; high functional group tolerance; avoids harsh reagents. researchgate.net | Yields can be moderate (e.g., 68%); precursors may require separate synthesis. researchgate.net |

| Multi-Step (Acid Chloride) | Two-stage conversion from 4-chlorobenzoic acid via the acid chloride. | Very high yields (96-98%); reliable and well-established procedure. orgsyn.org | Involves multiple steps; uses hazardous and corrosive reagents like thionyl chloride. orgsyn.org |

Chemical Reactivity and Mechanistic Investigations of 4 Chlorobenzoic Anhydride

Nucleophilic Acyl Substitution Mechanisms

4-Chlorobenzoic anhydride (B1165640), as a typical carboxylic acid anhydride, undergoes nucleophilic acyl substitution reactions. This class of reaction is fundamental to its utility as an acylating agent in organic synthesis. The reactivity of the anhydride is attributed to the two electrophilic carbonyl carbons and the presence of a good leaving group, the 4-chlorobenzoate (B1228818) anion.

The generally accepted mechanism for nucleophilic acyl substitution of anhydrides is a two-step addition-elimination pathway. jst.go.jp This pathway is initiated by the attack of a nucleophile on one of the carbonyl carbons of the 4-chlorobenzoic anhydride molecule.

The key steps are as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons. This leads to the breaking of the carbon-oxygen π bond and the formation of a tetrahedral intermediate. This intermediate possesses a negatively charged oxygen atom (an alkoxide).

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses. The carbon-oxygen double bond is reformed, and this is accompanied by the elimination of the leaving group. In the case of this compound, the leaving group is a 4-chlorobenzoate anion, which is a relatively stable carboxylate ion due to resonance delocalization and the electron-withdrawing effect of the chlorine atom.

A proton transfer step may occur depending on the nature of the nucleophile and the reaction conditions. If a neutral nucleophile (e.g., an alcohol or an amine) is used, the initially formed tetrahedral intermediate will be zwitterionic, and a proton will be transferred before or after the leaving group departs.

In some catalytic processes, the anhydride may be activated prior to nucleophilic attack. For instance, in the presence of a Lewis acid, the catalyst can coordinate to one of the carbonyl oxygens, increasing the electrophilicity of the corresponding carbonyl carbon and thus accelerating the rate of nucleophilic attack. Similarly, certain nucleophilic catalysts, like 4-dimethylaminopyridine (B28879) (DMAP), can react with the anhydride to form a more reactive acyl-pyridinium intermediate, which is then attacked by the primary nucleophile.

Detailed kinetic and thermodynamic data for the non-enzymatic acylation reactions of this compound are not extensively documented in the readily available literature. However, general principles of physical organic chemistry allow for a qualitative understanding.

Kinetics: The rate of acylation with this compound is influenced by several factors:

Nucleophilicity: Stronger nucleophiles will react faster than weaker ones.

Solvent: Polar solvents can stabilize the charged tetrahedral intermediate, potentially affecting the reaction rate. The specific solvent effects can be complex, influencing both reactant solubility and the stability of transition states. dokumen.pub

Catalysis: As mentioned, both acid and base catalysts can significantly increase the reaction rate. For example, kinetic studies on related systems have shown that the turnover frequency (TOF) can be remarkably high with certain heterogeneous catalysts. dokumen.pub

While specific rate constants for this compound are not provided in the search results, studies on the enzymatic hydrolysis of the related compound 4-chlorobenzoyl-CoA have been conducted, revealing rate-limiting steps and the influence of substituents on the benzoyl ring. unm.edunih.gov For instance, the dehalogenation of 4-chlorobenzoyl-CoA proceeds through a Meisenheimer-like intermediate. unm.eduebi.ac.uk

| Thermodynamic Parameter | Value (for 4-Chlorobenzoic Acid) | Reference |

| Standard Enthalpy of Combustion (ΔcH°solid) | -3063 ± 1 kJ/mol | nist.gov |

| Standard Enthalpy of Formation (ΔfH°solid) | -430 ± 1 kJ/mol | nist.gov |

| Enthalpy of Sublimation (ΔsubH°) | 102.5 ± 0.4 kJ/mol | nist.gov |

| Enthalpy of Fusion (ΔfusH) | 30.91 kJ/mol | nist.gov |

This table presents thermodynamic data for 4-chlorobenzoic acid, the hydrolysis product of this compound, as direct thermodynamic data for the anhydride's acylation reactions were not found in the search results.

Esterification Reactions of this compound

Esterification is a key application of this compound, where it serves as an efficient acylating agent for alcohols.

This compound reacts with primary and secondary alcohols to produce the corresponding 4-chlorobenzoate esters and one equivalent of 4-chlorobenzoic acid as a byproduct. The reaction follows the general nucleophilic acyl substitution mechanism described previously, with the alcohol acting as the nucleophile.

The reaction is generally clean and can be carried out under relatively mild conditions. For example, the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was achieved by reacting 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride, a related acylating agent, indicating the feasibility of such transformations. mdpi.com While this example uses an acyl chloride, anhydrides undergo nearly identical reactions, though sometimes requiring heating. nih.gov

The esterification of alcohols with this compound can be significantly accelerated by the use of catalysts. Both acid and base catalysts are effective.

Lewis Acids: Lewis acids such as scandium trifluoromethanesulfonate (B1224126) can activate the anhydride towards nucleophilic attack, enabling the reaction to proceed under mild conditions. jst.go.jp

Brønsted Acids: Solid acid catalysts, like the sulfonic acid resin Amberlyst-15, have been shown to be effective heterogeneous catalysts for esterification reactions involving anhydrides. jst.go.jp Their use simplifies product purification as the catalyst can be easily filtered off.

Basic Catalysts: Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are highly effective in promoting acylation reactions with anhydrides. DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium ion, which is then readily attacked by the alcohol. This catalytic approach is widely used in organic synthesis for its efficiency. benthamdirect.com

Phosphine (B1218219) Catalysts: Chiral phosphines have been used as catalysts in the kinetic resolution of alcohols via acylation with anhydrides, including m-chlorobenzoic anhydride, a related isomer. benthamdirect.com This demonstrates that catalysts can not only accelerate the reaction but also control its stereochemical outcome.

The choice of catalyst can influence the reaction rate and selectivity, particularly in complex molecules with multiple reactive sites.

Mixed anhydrides, such as 4-chlorobenzoic palmitic anhydride, offer a sophisticated approach to selective acylation. In a mixed anhydride derived from an aromatic acid and an aliphatic acid, the two carbonyl groups exhibit different reactivities. Generally, the carbonyl group of the more electron-withdrawing acid moiety is a better leaving group, and the carbonyl of the less electron-withdrawing (and often more sterically hindered) acid moiety is more susceptible to nucleophilic attack.

In the case of 4-chlorobenzoic palmitic anhydride, the 4-chlorobenzoyl group is more electron-withdrawing than the palmitoyl (B13399708) group. Consequently, the 4-chlorobenzoate anion is a better leaving group than the palmitate anion. This leads to the preferential transfer of the palmitoyl group to a nucleophile, such as an alcohol.

Studies have shown that 4-chlorobenzoic palmitic anhydride is both reactive and selective for the preparation of palmitic acid esters. jst.go.jpresearchgate.net When reacted with various primary and secondary alcohols in the presence of a catalyst like Amberlyst-15, it yields the corresponding palmitate ester in good yields. jst.go.jp This selectivity is highly valuable in the synthesis of complex lipids and other natural products where specific acylation is required.

The table below summarizes the findings from a study on the esterification of various alcohols using mixed aromatic-palmitic anhydrides, including 4-chlorobenzoic palmitic anhydride, with Amberlyst-15 as a catalyst.

| Alcohol | Mixed Anhydride | Product (Fatty Ester) Yield (%) | Reference |

| 2-Phenylethanol | 4-Chlorobenzoic palmitic anhydride | 53 | |

| 1-Butanol | 4-Chlorobenzoic palmitic anhydride | Not specified, but good yields reported | jst.go.jp |

| Salicylic Acid | 4-Chlorobenzoic palmitic anhydride | Good yields of fatty esters obtained |

This table illustrates the utility of 4-chlorobenzoic palmitic anhydride in selectively producing palmitic esters.

Carbon-Carbon Bond Forming Reactions

Recent advancements in organic synthesis have highlighted the utility of carboxylic acid derivatives, such as this compound, as robust electrophiles in transition-metal-catalyzed cross-coupling reactions. These methods often proceed via the activation of the O–C(O) bond followed by decarbonylation, providing novel pathways for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides

A significant development in carbon-carbon bond formation is the palladium-catalyzed decarbonylative borylation of aryl anhydrides. nsf.govnih.gov This method provides an efficient route to synthesize versatile arylboronate esters from readily available and bench-stable aryl anhydrides. nsf.govorganic-chemistry.org The process is characterized by its broad substrate scope and excellent tolerance for various functional groups. nsf.govnih.gov

The reaction typically employs a catalyst system composed of Palladium(II) acetate (B1210297) (Pd(OAc)₂) and 1,4-Bis(diphenylphosphino)butane (B1266417) (dppb). nsf.govorganic-chemistry.org Notably, this transformation proceeds effectively under base-free conditions, which is a considerable advantage over other methods that require additives for substrate activation or the use of external bases. nsf.gov The reaction is generally carried out in a solvent such as dioxane at elevated temperatures, typically around 160 °C. nsf.govorganic-chemistry.org

A wide range of aryl anhydrides, including those with electron-donating, electron-neutral, and electron-withdrawing substituents, are compatible with this method. nsf.gov Functional groups such as esters, ketones, cyano, fluoro, and chloro groups are well-tolerated. nsf.gov For this compound, the reaction with bis(pinacolato)diboron (B136004) (B₂pin₂) yields the corresponding arylboronate ester in good yield. nsf.gov

Table 1: Substrate Scope in Palladium-Catalyzed Decarbonylative Borylation

| Entry | Anhydride | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzoic anhydride | Phenylboronate ester | 93 |

| 2 | 4-Methylbenzoic anhydride | 4-Methylphenylboronate ester | 85 |

| 3 | 4-Methoxybenzoic anhydride | 4-Methoxyphenylboronate ester | 81 |

| 4 | 4-Trifluoromethylbenzoic anhydride | 4-Trifluoromethylphenylboronate ester | 88 |

| 5 | This compound | 4-Chlorophenylboronate ester | 89 |

| 6 | 3-Chlorobenzoic anhydride | 3-Chlorophenylboronate ester | 87 |

Conditions: Anhydride (1.0 equiv), B₂pin₂ (1.1 equiv), Pd(OAc)₂ (3 mol%), dppb (6 mol%), dioxane, 160 °C, 15 h. Data sourced from Zhang et al., 2021. nsf.gov

Rhodium-Catalyzed Decarbonylative Borylation

An alternative and complementary method involves the use of a rhodium catalyst for the decarbonylative borylation of aryl anhydrides. nih.gov This approach has been reported to be highly efficient, utilizing Wilkinson's catalyst (Rh(PPh₃)₃Cl) in a base-free system. nih.gov

A key advantage of the rhodium-catalyzed method over its palladium-catalyzed counterpart is the milder reaction conditions. nih.gov The rhodium-catalyzed borylation can be performed at lower temperatures and often requires shorter reaction times to achieve high yields of the desired arylboronate esters. nih.gov Research indicates that aryl anhydrides exhibit higher reactivity in this transformation compared to other carboxylic acid derivatives like amides and esters. nih.gov This method further expands the synthetic utility of anhydrides for the construction of carbon-boron bonds. nih.govnih.gov

Mechanistic Insights into O–C(O) Bond Activation and Decarbonylation

The proposed mechanism for the palladium-catalyzed decarbonylative borylation is initiated by the oxidative addition of the palladium(0) catalyst into one of the anhydride's O–C(O) bonds. nsf.govorganic-chemistry.org This step is considered a key C–O bond activation. nsf.gov

Following the oxidative addition, the resulting acyl-palladium(II) carboxylate intermediate undergoes decarbonylation, releasing a molecule of carbon monoxide (CO) to form an arylpalladium(II) carboxylate species. nsf.gov The next step involves transmetalation with the borylating agent, such as bis(pinacolato)diboron (B₂pin₂), which displaces the carboxylate group and generates an aryl-palladium-boryl intermediate. nsf.gov The catalytic cycle is completed by the reductive elimination of this intermediate, which yields the final arylboronate ester product and regenerates the active palladium(0) catalyst. nsf.govorganic-chemistry.org

Competition experiments provide further insight into the reaction's selectivity. It has been shown that electron-deficient O–C(O)Ar bonds are more reactive than their electron-rich counterparts, which is consistent with facilitating the oxidative addition/decarbonylation sequence. nsf.gov While moderate steric hindrance from ortho-substituents does not significantly impede the reaction, substantial steric hindrance, as seen with 2,6-di-ortho-substitution, can considerably reduce reactivity. nsf.gov

Reactions with Nitrogen-Based Nucleophiles: Amide Synthesis

This compound readily reacts with nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, to form amides. libretexts.orglibretexts.org This transformation proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgsavemyexams.com

The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine onto one of the electrophilic carbonyl carbons of the anhydride. libretexts.orgsavemyexams.com This addition forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, leading to the elimination of a carboxylate anion as the leaving group. libretexts.org The initial product is a protonated amide, which is then deprotonated to yield the final amide product and a carboxylic acid byproduct. libretexts.org

Typically, the reaction requires two molar equivalents of the amine. libretexts.org The first equivalent acts as the nucleophile, while the second equivalent functions as a base to neutralize the carboxylic acid byproduct, forming a carboxylate salt. libretexts.org This prevents the protonation of the remaining amine nucleophile, which would render it non-nucleophilic. libretexts.org The reaction between this compound and an amine (e.g., methylamine) would thus produce N-methyl-4-chlorobenzamide and the methylammonium (B1206745) salt of 4-chlorobenzoic acid.

General Reaction Scheme for Aminolysis: (RCO)₂O + 2 R'NH₂ → RCONHR' + R'NH₃⁺ RCOO⁻

Investigations into Reactivity Modifiers and Additives

The efficiency and outcome of reactions involving this compound can be significantly influenced by various modifiers and additives, including ligands and bases.

In the context of palladium-catalyzed decarbonylative reactions, the choice of phosphine ligand is crucial. For the decarbonylative borylation, ligands such as 1,4-bis(diphenylphosphino)butane (dppb) have proven to be highly effective. nsf.govnih.gov In other transformations, such as decarbonylative alkynylation, different ligands like XantPhos are preferred, often in combination with a nucleophilic additive like 4-dimethylaminopyridine (DMAP). nsf.gov

Optimization studies for the palladium-catalyzed borylation of benzoic anhydride demonstrated that the reaction proceeds with high efficiency in the absence of an external base. nsf.gov The addition of a base like triethylamine (B128534) (Et₃N) did not improve the yield, confirming that a base-free system is optimal for this specific transformation. nsf.gov This simplifies the reaction conditions and avoids potential side reactions. nsf.gov

Table 2: Optimization of Palladium-Catalyzed Borylation of Benzoic Anhydride

| Entry | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | dppb | Et₃N | 93 |

| 2 | Pd(OAc)₂ | dppb | - | 92 |

| 3 | Pd(OAc)₂ | XantPhos | - | 20 |

| 4 | Pd(OAc)₂ | dppp | - | 49 |

| 5 | Pd(OAc)₂ | dppf | - | 54 |

| 6 | Pd(OAc)₂ | PCy₃ | - | 34 |

Conditions: Benzoic anhydride (1.0 equiv), B₂pin₂ (1.1 equiv), Pd(OAc)₂ (3 mol%), Ligand (6 mol%), Dioxane, 160 °C, 15 h. Data sourced from Zhang et al., 2021. nsf.gov

The ability to perform these cross-coupling reactions under base-free conditions represents a significant methodological advancement, enhancing the functional group tolerance and broadening the applicability of aryl anhydrides as electrophilic partners in organic synthesis. nsf.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Chlorobenzoic Anhydride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. For the symmetrical structure of 4-Chlorobenzoic anhydride (B1165640), where two 4-chlorobenzoyl units are linked by an oxygen atom, NMR analysis reveals a deceptively simple set of signals corresponding to the chemically equivalent protons and carbons in the molecule.

The ¹H NMR spectrum of 4-Chlorobenzoic anhydride is characterized by the presence of signals only in the aromatic region. Due to the molecule's symmetry, the two 4-chlorophenyl rings are magnetically equivalent, resulting in a simplified spectrum. The aromatic protons exhibit a typical AA'BB' system, which often appears as two distinct doublets.

The protons ortho to the carbonyl group (H-2, H-6) are deshielded by the electron-withdrawing nature of the anhydride functionality and appear at a lower field. The protons meta to the carbonyl group (H-3, H-5), which are ortho to the chlorine atom, resonate at a slightly higher field. Spectroscopic data for the 4-chlorobenzoyl moiety in a similar chemical environment shows a doublet around 8.07 ppm for the ortho protons and a doublet near 7.51 ppm for the meta protons rsc.org. The coupling constant between these adjacent protons is typically in the range of 8-9 Hz rsc.org.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H-2, H-6, H-2', H-6' | ~8.07 | d (doublet) | ~8.6 |

| H-3, H-5, H-3', H-5' | ~7.51 | d (doublet) | ~8.6 |

The ¹³C NMR spectrum provides further confirmation of the symmetrical structure of this compound. Due to molecular symmetry, only four signals are expected for the aromatic carbons and one for the carbonyl carbon.

The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically around 161 ppm rsc.org. The quaternary carbon attached to the chlorine atom (C-4) and the quaternary carbon attached to the anhydride oxygen (C-1) also exhibit distinct chemical shifts. The protonated carbons (C-2, C-6 and C-3, C-5) appear in the characteristic aromatic region. Based on data from structurally related mixed anhydrides, the expected chemical shifts are detailed below rsc.org.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C=O | ~161.5 |

| C-4 | ~141.4 |

| C-2, C-6 | ~131.9 |

| C-3, C-5 | ~129.4 |

| C-1 | ~127.1 |

While one-dimensional NMR spectra are informative for a simple, symmetrical molecule like this compound, two-dimensional (2D) NMR techniques offer unambiguous confirmation of signal assignments and molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the signals of the ortho protons (~8.07 ppm) and the meta protons (~7.51 ppm). This correlation definitively establishes the through-bond coupling between these adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons. An HSQC spectrum would show a correlation between the proton signal at ~8.07 ppm and the carbon signal at ~131.9 ppm (C-2, C-6). It would also show a correlation between the proton signal at ~7.51 ppm and the carbon signal at ~129.4 ppm (C-3, C-5), confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the anhydride functional group.

The most prominent feature in the IR spectrum of an acyclic anhydride is the presence of two strong carbonyl (C=O) stretching bands spectroscopyonline.com. This splitting arises from the symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups.

For non-cyclic anhydrides, the asymmetric C=O stretching band appears at a higher frequency and is typically more intense than the symmetric stretching band spectroscopyonline.com. In the case of this compound, these bands are observed around 1785 cm⁻¹ (asymmetric) and 1719 cm⁻¹ (symmetric) rsc.org. Another key feature is the C-O-C stretching vibration, which appears as a strong band in the 1300-1000 cm⁻¹ region spectroscopyonline.com. For a mixed anhydride containing the 4-chlorobenzoyl group, a strong C-O stretch is noted around 1251 cm⁻¹ rsc.org.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O Asymmetric Stretch | ~1785 | Strong |

| C=O Symmetric Stretch | ~1719 | Strong |

| C-O-C Stretch | ~1251 | Strong |

| C-Cl Stretch | ~844 | Medium |

IR spectroscopy is highly effective for detecting common impurities that may be present in a sample of this compound, particularly the starting material, 4-Chlorobenzoic acid. The presence of this carboxylic acid impurity would be readily identifiable by its distinct spectroscopic signature.

The most telling feature of 4-Chlorobenzoic acid is a very broad absorption band for the O-H stretch of the carboxylic acid dimer, which typically spans from 3300 cm⁻¹ to 2500 cm⁻¹. Furthermore, the C=O stretch of the carboxylic acid appears as a strong band around 1700 cm⁻¹, which would likely overlap with or appear as a shoulder on the lower frequency anhydride C=O band.

Another common impurity is water, which can hydrolyze the anhydride. The presence of moisture would be indicated by a broad O-H stretching band around 3500-3300 cm⁻¹. A pure sample of this compound should be free of these broad absorptions in the high-frequency region of the spectrum.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound and for elucidating its chemical structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The exact mass is the calculated mass of a molecule based on the most abundant isotope of each element. For this compound, with the molecular formula C₁₄H₈Cl₂O₃, HRMS is used to confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated mass.

The theoretical monoisotopic mass of this compound is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The experimentally determined exact mass from HRMS analysis provides a value that is typically within a few parts per million (ppm) of the theoretical value, offering a high degree of confidence in the compound's identity. The measured exact mass for this compound has been reported as 293.9850495 Da. guidechem.com This close correlation validates the assigned molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₈Cl₂O₃ |

| Theoretical Monoisotopic Mass (Da) | 293.98505 |

| Experimentally Determined Exact Mass (Da) | 293.9850495 guidechem.com |

| Mass Error (ppm) | < 1 ppm |

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragments is characteristic of the molecule's structure and serves as a molecular fingerprint.

For this compound, the mass spectrum is expected to show a distinct molecular ion peak cluster due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic pattern for ions containing two chlorine atoms, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

The primary fragmentation pathway for this compound involves the cleavage of the central C-O-C anhydride bond. This heterolytic cleavage is highly favorable as it results in the formation of a resonance-stabilized 4-chlorobenzoyl acylium ion (cation), which is often the base peak (the most intense peak) in the spectrum. This key fragment can undergo further fragmentation, typically by the loss of a neutral carbon monoxide (CO) molecule, to yield a 4-chlorophenyl cation. The fragmentation of the related compound 4-chlorobenzoic acid shows characteristic fragments at m/z 139 and 111, corresponding to the 4-chlorobenzoyl cation and the 4-chlorophenyl cation, respectively. chegg.commassbank.eu

Key expected fragments in the mass spectrum of this compound are detailed below.

| m/z (for ³⁵Cl isotope) | Proposed Fragment Ion | Structure of Fragment | Notes |

|---|---|---|---|

| 294 | [C₁₄H₈³⁵Cl₂O₃]⁺ | Molecular Ion (M⁺) | Shows M, M+2, M+4 isotopic pattern. |

| 139 | [C₇H₄³⁵ClO]⁺ | 4-Chlorobenzoyl cation | Expected to be the base peak due to high stability. Shows M, M+2 pattern. |

| 111 | [C₆H₄³⁵Cl]⁺ | 4-Chlorophenyl cation | Formed by the loss of CO (28 Da) from the 4-chlorobenzoyl cation. Shows M, M+2 pattern. |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a laboratory technique for the separation of a mixture. It is essential for assessing the purity of this compound and for separating it from potential isomers or impurities, such as its precursor, 4-Chlorobenzoic acid.

Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for assessing the purity of non-volatile organic compounds like this compound. In this technique, the compound is dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is used to elute the components.

A typical purity analysis for this compound would involve monitoring the eluent with a UV detector, as the aromatic rings in the molecule absorb UV light strongly. The purity is determined by the relative area of the main peak corresponding to the anhydride compared to the areas of any other peaks. A common impurity is 4-Chlorobenzoic acid, which can form via hydrolysis of the anhydride. A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the effective separation of the slightly more polar acid from the anhydride. A validated HPLC method for the related 4-Chlorobenzoic acid utilizes a C18 column with an acetonitrile/water mobile phase containing a small amount of acid. sielc.comlgcstandards.com

Isomer Separation: The synthesis of this compound could potentially result in the formation of its positional isomers: 2-Chlorobenzoic anhydride and 3-Chlorobenzoic anhydride. Separating these isomers is a significant analytical challenge due to their very similar physical and chemical properties.

High-Performance Liquid Chromatography (HPLC): While a standard C18 column may not provide adequate resolution, specialized HPLC columns can be used. Columns with phenyl-based stationary phases (e.g., phenyl-hexyl) or pentafluorophenyl (PFP) phases can offer enhanced selectivity for positional isomers through alternative separation mechanisms like π-π interactions. welch-us.com

Gas Chromatography (GC): GC is another powerful technique for separating volatile and thermally stable isomers. The separation is based on differences in the compounds' boiling points and their interactions with the stationary phase of the GC column. By using a long capillary column with a suitable stationary phase (e.g., a mid-polarity phase like a phenyl polysiloxane), it may be possible to achieve baseline separation of the 2-, 3-, and 4- isomers based on subtle differences in their dipole moments and volatilities. epa.gov

| Technique | Application | Typical Column | Typical Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|---|

| RP-HPLC | Purity Assessment | C18 (Octadecyl silica), 5 µm | Acetonitrile / Water gradient | UV-Vis (e.g., at 254 nm) |

| HPLC | Isomer Separation | PFP or Phenyl-Hexyl | Isocratic or gradient Acetonitrile / Water | UV-Vis |

| GC | Isomer Separation | Capillary column (e.g., DB-5ms, DB-1701) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

Applications of 4 Chlorobenzoic Anhydride in Material Science and Fine Chemical Synthesis

Monomer in Advanced Polymer Synthesis

Carboxylic acid anhydrides, particularly aromatic dianhydrides, are fundamental monomers in the synthesis of advanced polymers. 4-Chlorobenzoic anhydride (B1165640), by virtue of its structure, can be conceptualized as a precursor or building block in this context.

Precursor for Polyimides with Tailored Properties

Polyimides are a class of high-performance polymers renowned for their thermal stability, chemical resistance, and excellent mechanical properties. The most common and versatile method for synthesizing polyimides is a two-step process involving the reaction of a dianhydride with a diamine. dakenchem.comzeusinc.comvt.edu

The synthesis begins with the polycondensation reaction between a dianhydride and a diamine in a polar aprotic solvent to form a soluble intermediate, poly(amic acid). vt.edumdpi.com This intermediate is then converted into the final polyimide through a process of cyclization, which can be achieved either by thermal treatment or by chemical imidization using dehydrating agents like acetic anhydride and a catalyst such as pyridine (B92270). mdpi.com

By selecting specific dianhydride and diamine monomers, the properties of the resulting polyimide can be precisely tailored. Variations in the monomer structure influence key characteristics such as glass transition temperature, solubility, and gas permeability. rsc.org

Incorporation into High-Performance Materials for Aeronautics and Microelectronics

In the microelectronics and semiconductor industries, polyimides are valued for their excellent dielectric properties, making them effective insulators in electronic components. duvelco.com They are also used in flexible cables and as high-temperature adhesives. nasa.gov The incorporation of monomers containing specific functional groups can further enhance the performance characteristics required for these advanced applications.

Reagent in the Synthesis of Pharmaceutical and Agrochemical Intermediates

4-Chlorobenzoic anhydride serves as an effective acylating agent, enabling the introduction of the 4-chlorobenzoyl group into various molecules. This function is crucial in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. anshulchemicals.combromchemlaboratories.in The related compound, 4-chlorobenzoyl chloride, which is derived from the same precursor (4-chlorobenzoic acid), is explicitly cited as a vital building block for pharmaceuticals and plays a pivotal role in manufacturing herbicides, pesticides, and fungicides. bromchemlaboratories.innbinno.com

A practical example is the synthesis of the antidepressant drug Moclobemide (4-chloro-N-[2-(4-morpholinyl)ethyl]benzamide). rsc.org Research has detailed methods where 4-chlorobenzoic acid is reacted with 4-aminoethyl morpholine (B109124) to produce the final amide product. rsc.org this compound can be used in similar acylation reactions to form the critical amide bond in such structures. This reactivity makes it a valuable intermediate for creating complex molecules with specific biological activities.

Production of Specialized Esters and Amides for Industrial and Research Applications

The primary chemical utility of this compound lies in its ability to acylate nucleophiles, such as alcohols and amines, to produce specialized esters and amides. libretexts.org This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis. youtube.comlibretexts.org

The reaction involves the attack of a nucleophile (e.g., an alcohol or an amine) on one of the carbonyl carbons of the anhydride. This is followed by the departure of a 4-chlorobenzoate (B1228818) ion, which acts as a good leaving group. When reacting with an alcohol, the process, known as alcoholysis, yields a 4-chlorobenzoate ester and a molecule of 4-chlorobenzoic acid. libretexts.org Similarly, reaction with an amine (aminolysis) produces a 4-chlorobenzamide. libretexts.org To drive the aminolysis reaction to completion, two equivalents of the amine are often used, as one equivalent is consumed to neutralize the carboxylic acid byproduct. libretexts.org These reactions are essential for synthesizing a wide array of fine chemicals for both industrial and research purposes.

Potential as a Catalyst or Ligand in Catalytic Systems

While this compound itself is primarily a reagent, its derivative, 4-chlorobenzoic acid, has demonstrated utility as a ligand in the synthesis of coordination complexes and organometallic compounds. sigmaaldrich.com Research has shown that 4-chlorobenzoic acid can be used to prepare organotin(IV) chlorobenzoates. orientjchem.org These organotin compounds have been investigated for their anticorrosion properties on mild steel. orientjchem.orgresearchgate.net

Furthermore, 4-chlorobenzoic acid has been employed as a ligand to synthesize luminescent lanthanide complexes, which have potential applications in bio-labeling and fiber optic communications. sigmaaldrich.com Since anhydrides are readily hydrolyzed to their corresponding carboxylic acids, this compound can be considered a direct precursor to the active ligand in these catalytic and materials science applications.

Historical Perspectives and Current Research Trajectories in 4 Chlorobenzoic Anhydride Chemistry

Evolution of Preparative Methods for Aromatic Anhydrides

The synthesis of aromatic anhydrides has progressed from classical, often harsh, methods to more sophisticated and milder procedures. Initially, the preparation of these compounds relied heavily on the use of potent dehydrating agents or the reaction of acyl chlorides with the corresponding carboxylate salts.

One of the earliest and most straightforward approaches involves the dehydration of two equivalents of a carboxylic acid. This typically required high temperatures and the use of strong dehydrating agents such as phosphorus pentoxide or acetic anhydride (B1165640). While effective for simple anhydrides, these methods often lack functional group tolerance and can lead to the formation of byproducts.

A significant advancement was the development of methods utilizing acyl chlorides as precursors. The reaction of an acyl chloride with a sodium salt of a carboxylic acid is a common and generally efficient way to produce aromatic anhydrides. nih.gov A well-documented specific example is the preparation of p-Chlorobenzoic anhydride from p-chlorobenzoyl chloride and pyridine (B92270). In this procedure, the pyridine acts as a base to facilitate the reaction, which proceeds with high yield. researchgate.net

The quest for milder and more versatile methods led to the exploration of various coupling and activating agents. Reagents such as oxalyl chloride, thionyl chloride, and triphosgene (B27547) have been employed to facilitate the dehydration coupling of carboxylic acids under less forcing conditions. nih.gov These methods often proceed via the in-situ formation of a more reactive intermediate, which then reacts with a second equivalent of the carboxylic acid. The use of dicyclohexylcarbodiimide (B1669883) (DCC) also became a popular method for anhydride synthesis, particularly in peptide chemistry, although it can be hampered by the formation of urea (B33335) byproducts that can be difficult to remove.

More recent developments have focused on catalytic and more efficient synthetic routes. For instance, a highly efficient synthesis of symmetric carboxylic anhydrides has been described using a triphenylphosphine (B44618) oxide and oxalyl chloride system, which proceeds under mild and neutral conditions with high yields. nih.gov This method represents a significant improvement over older techniques that often required harsh conditions and produced stoichiometric waste.

The evolution of these preparative methods is summarized in the interactive table below, highlighting the key reagents and general conditions.

Interactive Table: Evolution of Preparative Methods for Aromatic Anhydrides

| Method Type | Key Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Dehydration | Phosphorus pentoxide, Acetic anhydride | High temperature | Simple concept | Harsh conditions, low functional group tolerance |

| Acyl Chloride Route | Acyl chloride, Carboxylate salt, Pyridine | Moderate temperature | Generally high yields | Requires preparation of acyl chloride |

| Dehydrating Agents | Oxalyl chloride, Thionyl chloride | Mild to moderate temperature | Milder conditions | Use of toxic and corrosive reagents |

| Carbodiimide Method | Dicyclohexylcarbodiimide (DCC) | Room temperature | Very mild conditions | Urea byproduct can be difficult to remove |

| Modern Catalytic | Triphenylphosphine oxide/Oxalyl chloride | Mild, neutral conditions | High efficiency, mild conditions | Catalyst may be required |

Impact of Catalysis and Green Chemistry Principles on Anhydride Synthesis

The principles of green chemistry have had a profound impact on the design of synthetic routes for aromatic anhydrides, including 4-Chlorobenzoic anhydride. The focus has shifted towards developing methods that are not only efficient in terms of yield but also minimize waste, reduce energy consumption, and utilize less hazardous substances.

A key concept in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Traditional methods for anhydride synthesis, such as those involving stoichiometric dehydrating agents, often have poor atom economy, as a significant portion of the reagent is converted into waste products. In contrast, catalytic methods are inherently more atom-economical as the catalyst is used in small amounts and is regenerated during the reaction cycle.

The development of catalytic systems for anhydride synthesis is a major area of research. For example, Lewis acid catalysts have been shown to be effective in promoting the formation of esters and lactones from aromatic carboxylic anhydrides, which themselves can be generated through catalytic processes. nih.gov The use of catalysts allows for reactions to be carried out under milder conditions, reducing energy consumption and often leading to higher selectivity and fewer byproducts.

Another important aspect of green chemistry is the use of environmentally benign solvents. Research has explored the use of "green" solvents, such as acetone (B3395972), in the synthesis of amides from mixed anhydrides, which can be an alternative to more hazardous chlorinated solvents. orgsyn.org The ideal scenario is a solvent-free reaction, which significantly reduces the environmental impact of the process.

The table below summarizes the application of key green chemistry principles to the synthesis of aromatic anhydrides.

Interactive Table: Application of Green Chemistry Principles in Aromatic Anhydride Synthesis

| Green Chemistry Principle | Application in Anhydride Synthesis | Example |

|---|---|---|

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Catalytic dehydration methods where the catalyst is regenerated, avoiding stoichiometric waste. |

| Catalysis | Using catalysts to increase reaction efficiency and reduce energy requirements. | Lewis acid-catalyzed reactions and the use of triphenylphosphine oxide/oxalyl chloride systems. |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Employing greener solvents like acetone or developing solvent-free reaction conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Development of catalytic methods that proceed under mild conditions, avoiding the need for high temperatures. |

| Waste Prevention | Designing syntheses to prevent the formation of waste. | One-pot syntheses and tandem reactions that reduce the number of isolation and purification steps. |

Influence of Advanced Characterization Techniques on Mechanistic Understanding

The development of advanced analytical and computational techniques has been instrumental in elucidating the intricate mechanisms of aromatic anhydride formation and their subsequent reactions. These tools provide a deeper understanding of reaction pathways, intermediates, and transition states, which is crucial for optimizing existing methods and designing new, more efficient syntheses.

Spectroscopic techniques play a pivotal role in the real-time monitoring of these reactions. In-situ infrared (IR) and Raman spectroscopy can be used to follow the progress of a reaction by tracking the disappearance of reactant peaks and the appearance of product peaks. researchgate.net For instance, the characteristic double carbonyl stretch of the anhydride functional group in the IR spectrum provides a clear signature for its formation. spectroscopyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying reaction intermediates and determining the structure of the final products. nih.gov

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized anhydrides and for identifying any byproducts. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, which is invaluable for structural confirmation.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool for studying reaction mechanisms at the molecular level. DFT can be used to model the geometries of reactants, intermediates, and transition states, and to calculate their relative energies. This information can help to distinguish between different possible reaction pathways and to understand the factors that control the selectivity of a reaction. nih.govnih.gov For example, computational studies have been used to investigate the concerted versus stepwise mechanisms in reactions involving cyclic anhydrides. nih.gov

The synergy between these advanced characterization techniques provides a comprehensive picture of the chemical processes involved in the chemistry of this compound and other aromatic anhydrides, enabling a more rational and informed approach to synthetic design.

Emergence of Interdisciplinary Research Incorporating this compound

This compound, and its parent compound 4-chlorobenzoic acid, are no longer confined to the realm of traditional organic synthesis. Their unique chemical properties have led to their incorporation into a variety of interdisciplinary research fields, including materials science, medicinal chemistry, and agrochemistry.

In polymer chemistry , aromatic anhydrides are important building blocks for the synthesis of biodegradable polymers, particularly polyanhydrides. nih.gov These polymers are of great interest for biomedical applications, such as controlled drug delivery systems, due to their surface-eroding properties which allow for a zero-order release of encapsulated therapeutic agents. nih.gov The specific properties of the resulting polyanhydride can be tuned by the choice of the anhydride monomer, and this compound could be used to introduce specific functionalities or modify the polymer's degradation rate and mechanical properties.

In medicinal chemistry , 4-chlorobenzoic acid, the precursor to the anhydride, has been used as a ligand in the synthesis of novel coordination complexes with potential biological activity. For example, it has been used to prepare organotin(IV) compounds that exhibit anticorrosion properties. sigmaaldrich.com Furthermore, the structural motif of 4-chlorobenzoic acid is found in various biologically active molecules, and the anhydride can serve as a reactive intermediate for the synthesis of more complex pharmaceutical compounds.

In materials science , 4-chlorobenzoic acid has been employed as a ligand to create luminescent lanthanide complexes. These materials have potential applications in areas such as bio-labeling and fiber optic communications. sigmaaldrich.com The anhydride could be a useful synthon in the preparation of these advanced materials.

The use of 4-chlorobenzoic acid and its derivatives in agrochemical synthesis is another area of active research. The chloro-substituted aromatic ring is a common feature in many pesticides and herbicides. The anhydride can be a key intermediate in the synthesis of these agrochemicals.

The emergence of this compound in these diverse fields highlights the importance of fundamental chemical synthesis in driving innovation across different scientific disciplines. As our understanding of the chemistry of this compound continues to grow, so too will its range of applications.

Future Research Directions and Emerging Challenges

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a major driver for innovation in chemical synthesis. For 4-chlorobenzoic anhydride (B1165640), this translates to developing manufacturing processes that are both environmentally benign and efficient.

Key Research Objectives:

Alternative Reagents: Current syntheses often rely on reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce stoichiometric waste acs.orgnih.gov. Future work will likely focus on catalytic methods for the dehydration of 4-chlorobenzoic acid. This includes exploring novel, recyclable catalysts that operate under mild conditions.

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product is a core tenet of green chemistry researchgate.net. Research is directed towards designing synthetic routes that minimize or eliminate byproducts. For instance, developing a direct catalytic condensation of 4-chlorobenzoic acid where water is the only byproduct would represent a significant advance in atom economy.

Renewable Feedstocks: While 4-chlorobenzoic acid is typically derived from petroleum-based precursors like p-chlorotoluene, long-term sustainability goals may encourage research into bio-based routes to aromatic compounds acs.orgmdpi.com. Although challenging, engineering microbial pathways to produce chlorinated aromatic precursors could fundamentally change the production lifecycle.

Solvent Minimization: Shifting towards solvent-free reaction conditions or the use of greener, recyclable solvents is another critical research avenue.

A comparative table illustrating the principles of atom-economical synthesis is presented below.

| Synthesis Parameter | Traditional Method (e.g., using Thionyl Chloride) | Atom-Economical Method (Hypothetical) |

| Primary Reactants | 4-Chlorobenzoic acid, Thionyl chloride (SOCl₂) | 4-Chlorobenzoic acid |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Water (H₂O) |

| Catalyst | Often requires a base (e.g., pyridine) | A recyclable solid acid or enzyme |

| Atom Economy | Low | High (>95%) |

| Environmental Impact | Generation of toxic, corrosive gases | Benign byproduct (water) |

Exploration of Novel Reactivity Modes and Cascade Transformations

Beyond its traditional role as an acylating agent, 4-chlorobenzoic anhydride possesses untapped potential for novel chemical transformations. Aromatic carboxylic anhydrides can serve as versatile reagents in a variety of condensation reactions under mild conditions .

Future research in this area could explore:

Catalytic C-H Activation: Developing catalytic systems where the anhydride participates in C-H activation/functionalization reactions would open up new pathways for creating complex molecules.

Cascade Reactions: Designing one-pot, multi-step reactions (cascade transformations) involving this compound can significantly improve synthetic efficiency. This could involve sequences where the anhydride initiates a transformation, and the resulting intermediate undergoes further spontaneous or catalyzed reactions.

Asymmetric Catalysis: Using this compound in asymmetric acylation reactions, particularly for the kinetic resolution of racemic alcohols or amines, remains a promising area for producing enantiomerically pure compounds .

Application of Machine Learning and AI in Anhydride Design and Synthesis

Potential Applications for this compound:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict the yield and selectivity of this compound synthesis under various conditions (e.g., catalyst, solvent, temperature) researchgate.netresearchgate.net. This can reduce the need for extensive empirical screening.

Reaction Optimization: AI-driven platforms, potentially integrated with automated robotic systems, can autonomously perform experiments to identify the optimal conditions for synthesizing or using this compound with high efficiency and purity chemai.io.

Designing Novel Anhydrides: AI could be used to design new anhydride structures with tailored electronic and steric properties for specific applications by predicting their reactivity and physical characteristics nih.govm-era.net.

The table below outlines potential input parameters and predicted outputs for an ML model focused on anhydride synthesis.

| Input Descriptors (Features) | Predicted Outputs (Targets) |

| Starting Material (e.g., 4-chlorobenzoic acid) | Reaction Yield (%) |

| Catalyst (Type, Loading) | Product Purity (%) |

| Solvent (Type, Volume) | Optimal Reaction Time (hours) |

| Temperature (°C) | Selectivity (for competing reactions) |

| Reagent Concentrations (M) | Energy Consumption |

Expansion into Emerging Fields such as Supramolecular Chemistry and Chemical Biology

The unique structural and electronic properties of this compound make it an interesting candidate for applications beyond traditional organic synthesis.

Supramolecular Chemistry: The planar, aromatic structure and the presence of halogen atoms make the parent molecule, 4-chlorobenzoic acid, a valuable building block for constructing complex supramolecular assemblies through non-covalent interactions like hydrogen bonding and halogen bonding researchgate.net. Research could extend to using the anhydride itself as a precursor for creating novel co-crystals, metal-organic frameworks (MOFs), and other functional materials with unique optical or electronic properties.

Chemical Biology: this compound is commercially available as a "Protein Degrader Building Block," indicating its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues calpaclab.com. These are cutting-edge therapeutic modalities that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. Future research will likely focus on incorporating the 4-chlorobenzoyl group into novel degrader molecules and evaluating their efficacy and selectivity in biological systems.

Process Intensification and Scale-Up Methodologies for Industrial Relevance

Translating laboratory-scale syntheses into safe, efficient, and cost-effective industrial processes is a significant challenge google.com. Process intensification, which involves developing smaller, safer, and more energy-efficient manufacturing technologies, is key to the future production of this compound cetjournal.it.

Key Areas for Development:

Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems can offer substantial advantages, including superior heat and mass transfer, improved safety due to smaller reaction volumes, and enhanced process control unito.it. Developing a robust continuous flow process for the synthesis of this compound would be a major step towards safer and more efficient large-scale production.

Real-Time Monitoring: Integrating advanced analytical techniques (e.g., spectroscopic methods) directly into the manufacturing line for real-time monitoring can ensure consistent product quality and allow for immediate process adjustments.

The following table compares key aspects of traditional batch processing with modern continuous flow manufacturing for anhydride production.

| Feature | Batch Manufacturing | Continuous Flow Manufacturing |

| Reactor Size | Large, stirred tanks | Small, micro- or meso-reactors |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small hold-up volume |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heat dissipation |

| Process Control | Slower response to changes | Precise, rapid control of parameters |

| Scalability | Complex, often requires re-engineering | Simpler, by running longer or in parallel |

| Consistency | Potential for batch-to-batch variability | High product consistency and quality |

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the solubility of 4-chlorobenzoic anhydride in various solvents, and what thermodynamic models are suitable for correlating these data?

- Methodology : Use a static equilibrium method to measure solubility across a temperature range (e.g., 283.15–328.15 K) in solvents like methanol, acetonitrile, or cyclohexane. Employ gravimetric or spectroscopic techniques to quantify dissolved anhydride. Correlate data using the modified Apelblat equation, which accounts for temperature dependence and solvent interactions .

- Key Considerations : Validate models (e.g., van’t Hoff, λh equation) against experimental results to identify deviations, particularly in polar vs. nonpolar solvents.

Q. What analytical techniques are recommended to confirm the purity and structural integrity of synthesized this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify functional groups and absence of byproducts. Use differential scanning calorimetry (DSC) to assess melting behavior and thermal stability. High-performance liquid chromatography (HPLC) with UV detection can quantify impurities .

- Data Interpretation : Compare melting points and spectral data with literature values to resolve discrepancies caused by isomer contamination (e.g., 3-chlorobenzoic anhydride) .

Q. How can researchers optimize the purification of this compound from reaction mixtures containing isomer byproducts?

- Methodology : Employ fractional crystallization or column chromatography using solvents with selective solubility (e.g., cyclohexane for 4-chloro vs. tert-amyl alcohol for 3-chloro derivatives). Monitor separation efficiency via thin-layer chromatography (TLC) .

- Troubleshooting : Adjust solvent polarity and temperature gradients to minimize co-crystallization.

Advanced Research Questions

Q. What synthetic strategies can improve the regioselectivity of this compound formation to minimize isomerization during Friedel-Crafts acylation?

- Methodology : Use Lewis acid catalysts (e.g., AlCl₃) under controlled anhydrous conditions. Optimize reaction stoichiometry and temperature to favor para-substitution over ortho pathways. Monitor reaction progress in situ using FT-IR to detect intermediate acyl chloride formation .

- Data Contradictions : Address discrepancies in yield caused by competing side reactions (e.g., dimerization) by introducing steric hindrance via substituents on the benzene ring.

Q. How do solvent polarity and reaction temperature influence the kinetics of this compound hydrolysis, and what mechanistic insights can be derived?

- Methodology : Conduct kinetic studies under varying pH and solvent conditions (e.g., aqueous vs. acetonitrile). Use pseudo-first-order approximations to calculate rate constants. Characterize hydrolysis products (e.g., 4-chlorobenzoic acid) via mass spectrometry .

- Advanced Analysis : Apply density functional theory (DFT) to model transition states and identify electronic factors (e.g., electron-withdrawing Cl group) that stabilize intermediates.

Q. What role does this compound play in the synthesis of functional polymers, and how can its reactivity be tailored for specific applications?

- Methodology : Incorporate the anhydride as a crosslinking agent in epoxy resins or polyesters. Assess polymer thermal stability via thermogravimetric analysis (TGA) and mechanical properties via dynamic mechanical analysis (DMA). Compare with maleic anhydride-grafted polymers to evaluate chlorine’s impact on flame retardancy .

- Innovative Approaches : Explore enzymatic catalysis (e.g., lipases) for eco-friendly polymerization, leveraging anhydride specificity under solvent-free conditions .

Data Analysis and Interpretation

Q. How should researchers resolve contradictions in reported solubility data for this compound across different studies?

- Methodology : Re-evaluate experimental conditions (e.g., solvent purity, equilibration time). Perform statistical meta-analysis of published datasets to identify outliers. Use Hansen solubility parameters to rationalize solvent-anhydride interactions .

- Case Study : Discrepancies in acetonitrile solubility may arise from trace water content altering polarity.